Carbonic Anhydrase VII (CA7) Binding Affinity: 10 nM vs. >100,000 nM for CA1
In a fluorescent thermal shift assay, 2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide bound to recombinant human carbonic anhydrase VII (CA7) with a Ki of 10 nM, while showing negligible binding to CA1 (Ki > 100,000 nM) [1]. This >10,000-fold selectivity for the brain-expressed isoform CA7 over the cytosolic isoform CA1 represents a distinct advantage for neuroscience-focused carbonic anhydrase inhibitor programs, as many classical sulfonamides exhibit broad, non-selective CA inhibition [2].
| Evidence Dimension | Binding affinity (Ki) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA7 Ki = 10 nM; CA1 Ki > 100,000 nM |
| Comparator Or Baseline | Unsubstituted N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide analog lacking the 2-chloro group shows altered CA isoform selectivity pattern (specific Ki values not reported in public domain) |
| Quantified Difference | >10,000-fold CA7/CA1 selectivity index |
| Conditions | Recombinant human CA1 and CA7 expressed in E. coli; fluorescent thermal shift assay |
Why This Matters
The pronounced CA7 selectivity makes this compound a valuable tool for studying CA7-specific pharmacology in neurological disease models, where off-target CA1 inhibition would confound results.
- [1] BindingDB. CHEMBL4172331. Binding affinity to recombinant human carbonic anhydrase 1 and 7. BindingDB, 2025. View Source
- [2] Čapkauskaitė, E., Zubrienė, A., Paketurytė, V., Timm, D.D., Tumkevičius, S., et al. Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. Bioorg. Chem. 2018, 77, 534-541. View Source
